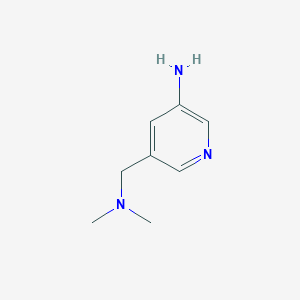
5-((Dimethylamino)methyl)pyridin-3-amine
Descripción general
Descripción
“5-((Dimethylamino)methyl)pyridin-3-amine” is an organic compound that is an important intermediate in organic synthesis. It is mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, 3-Amino-5-methylpyridine can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .
Molecular Structure Analysis
The molecular structure of “5-((Dimethylamino)methyl)pyridin-3-amine” is similar to that of 4-Dimethylaminopyridine (DMAP), which is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For example, it has been found that electron-deficient pyridine rings can be activated by in situ reduction caused by metal hydride addition. In this case, nucleophilic enamine intermediates are formed which enable new C–C bond formation .
Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine Derivatives
The compound can be used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Quantum Mechanical Investigations
The synthesized pyridine derivatives can be used for quantum mechanical investigations . Density functional theory (DFT) studies can be carried out for these derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program .
Reactivity and Stability Studies
The HOMO-LUMO energy gap of these derivatives can be studied to understand their reactivity and kinetic stability . A low value of this energy gap indicates high reactivity and less kinetic stability .
Potential Chiral Dopants for Liquid Crystals
The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can describe the possible reaction pathways and identify potential candidates as chiral dopants for liquid crystals .
Biological Activities
The synthesized pyridine derivatives can be used to investigate various biological activities . For example, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives can be studied .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
The compound can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives can then be evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
Some of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . In particular, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM .
Inhibition of Collagen Expression
These anti-fibrotic compounds effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .
Mecanismo De Acción
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or other molecules in the body that the compound interacts with.
Mode of Action
The compound’s interaction with its targets can result in changes to the target’s function. For example, the compound might inhibit or enhance the target’s activity. This can lead to changes in cellular processes and ultimately affect the organism’s physiology .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it can alter the pathway’s activity and have downstream effects on the organism’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can impact its bioavailability. Factors such as the compound’s solubility, stability, and the presence of transport proteins can influence how well the compound is absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely depending on its targets and mode of action. For example, if the compound has anti-inflammatory properties, it might reduce inflammation by inhibiting the production of certain inflammatory molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under specific pH conditions .
Propiedades
IUPAC Name |
5-[(dimethylamino)methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRTBHVJDCKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Dimethylamino)methyl)pyridin-3-amine | |
CAS RN |
1403249-01-3 | |
| Record name | 5-[(dimethylamino)methyl]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethylpropanamide](/img/structure/B2632103.png)
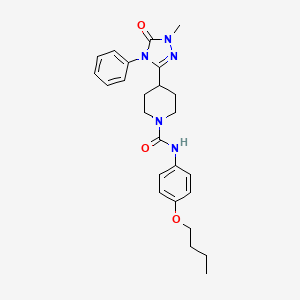

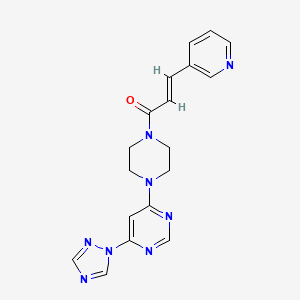
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)
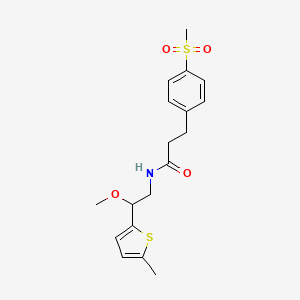
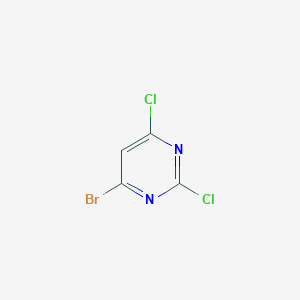

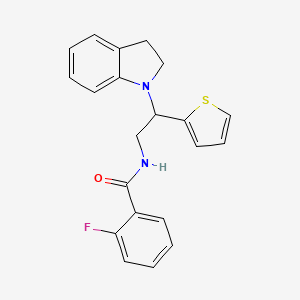
![N-(3-methyl-1H-pyrazol-5-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2632119.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2632121.png)
![3-(2,5-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632123.png)